molecular formula C6H3Cl2N3O B1347960 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine CAS No. 330982-41-7

5,7-Dichloro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B1347960
CAS No.: 330982-41-7
M. Wt: 204.01 g/mol
InChI Key: LPYPMZSBOBFGBF-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,1,3-benzoxadiazol-4-amine is a chemical compound with the molecular formula C6H3Cl2N3O. It is known for its unique structure, which includes a benzoxadiazole ring substituted with chlorine atoms at the 5 and 7 positions and an amine group at the 4 position. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine typically involves the reaction of 5,7-dichloro-2,1,3-benzoxadiazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2,1,3-benzoxadiazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoxadiazoles, while oxidation and reduction can yield different oxidized or reduced derivatives .

Scientific Research Applications

5,7-Dichloro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2,1,3-benzoxadiazol-4-amine is unique due to its specific substitution pattern and the presence of both chlorine atoms and an amine group. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

5,7-dichloro-2,1,3-benzoxadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYPMZSBOBFGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346049
Record name 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330982-41-7
Record name 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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